2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate

Catalog No.
S1489063
CAS No.
207605-47-8
M.F
C9H13NO4
M. Wt
199.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate

CAS Number

207605-47-8

Product Name

2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate

IUPAC Name

2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate

Molecular Formula

C9H13NO4

Molecular Weight

199.2 g/mol

InChI

InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2

InChI Key

DUGXBGWTWDCGNP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O.O

Synonyms

DL-3-Phenylserine hydrate,98%;2-AMino-3-hydroxy-3-phenylpropanoic acid xhydrate;DL-3-Phenylserine hydrate 98%

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O.O

The origin of this specific amino acid is not well documented in scientific literature. However, non-proteinogenic amino acids can be found naturally in various organisms or synthesized in laboratories []. Their significance lies in their potential roles in various biological processes and their use as building blocks for novel pharmaceuticals [].


Molecular Structure Analysis

The key features of 2-amino-3-hydroxy-3-phenylpropanoic acid's structure include:

  • A central carbon chain (propanoic acid) with three substituents:
    • An amino group (NH2) at the second carbon position.
    • A hydroxyl group (OH) at the third carbon position.
    • A phenyl group (C6H5) attached to the third carbon, creating a side chain.
  • The presence of a stereocenter at the second carbon (marked with an "S" in some cases, indicating the specific configuration). This means the molecule exists in two non-mirror-image forms (enantiomers) with slightly different properties [].

Note


Chemical Reactions Analysis

The decomposition pathways would likely involve breaking down the molecule into smaller components like carbon dioxide, ammonia, and organic fragments. Specific reaction conditions would determine the exact products.


Physical And Chemical Properties Analysis

Data on the physical and chemical properties of 2-amino-3-hydroxy-3-phenylpropanoic acid xhydrate is scarce. As a reference, similar non-proteinogenic amino acids often have high melting points (above 200°C) and are soluble in water due to the presence of polar groups.

Specific data on melting point, boiling point, solubility, etc., for this compound is not available in the scientific literature reviewed.

  • Acting as precursors for the synthesis of other important molecules.
  • Modulating enzyme activity.
  • Serving as signaling molecules in cellular processes [].

Dates

Modify: 2023-08-15

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